molecular formula C21H17FN2O5S2 B2720523 (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid CAS No. 900134-68-1

(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid

Cat. No. B2720523
CAS RN: 900134-68-1
M. Wt: 460.49
InChI Key: BOGZBNXKFQXBLL-YVLHZVERSA-N
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Description

(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C21H17FN2O5S2 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A significant area of research for (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid derivatives has been their antimicrobial properties. Various studies have synthesized and evaluated the antimicrobial activities of these compounds, showing effectiveness against a broad spectrum of bacteria and fungi. For instance, derivatives of thiazolidinone, such as those studied by Pansare et al. (2015), demonstrated good to moderate activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin but lower than Ciprofloxacin. Further, Krátký et al. (2017) found that some rhodanine-3-acetic acid-based amides and esters exhibited promising activity against mycobacteria, including Mycobacterium tuberculosis, and certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Pansare Dattatraya & Shinde Devanand, 2015); (Krátký M., Vinšová J., & Stolaříková J., 2017).

Anticancer Potential

Another vital area of application is the evaluation of anticancer properties. Compounds bearing the thiazolidin-4-one moiety have been explored for their potential in inhibiting cancer cell growth. Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and found specific compounds to exhibit notable anticancer activity against various cancer cell lines, with significant findings in the reduction of tumor cell viability. These results point towards the potential of these compounds in developing anticancer therapies, highlighting the importance of structural modifications for enhanced activity (Deep A. et al., 2016).

Molecular Interaction Studies

Research has also extended to understanding the molecular interactions of these compounds with biological targets through spectroscopic analysis and computational studies. Mary et al. (2021) performed a comprehensive study involving spectroscopic analysis, DFT studies, and molecular docking to evaluate the interaction mechanisms of a thioxothiazolidine derivative with antimicrobial properties. Their findings on the molecule's binding affinity and interactions with receptors contribute to the foundational knowledge for designing pharmaceutical applications with enhanced efficacy and specificity (Mary Y. et al., 2021).

properties

IUPAC Name

2-[4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5S2/c22-15-5-2-1-4-12(15)10-17-19(27)24(21(30)31-17)9-3-6-18(26)23-16-8-7-13(25)11-14(16)20(28)29/h1-2,4-5,7-8,10-11,25H,3,6,9H2,(H,23,26)(H,28,29)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGZBNXKFQXBLL-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid

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